4-(2-Méthyl-1,3-oxazol-4-yl)benzène-1-sulfonamide

Vue d'ensemble

Description

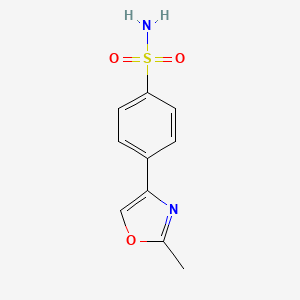

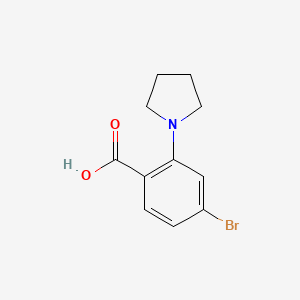

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Candidat médicament antiglaucomateux

Ce composé a été développé comme candidat médicament antiglaucomateux, nommé "oxazopt" . Il présente les propriétés d'un inhibiteur isoformique sélectif de l'anhydrase carbonique humaine II .

Activité antibactérienne

Le composé a montré un effet combiné potentialisé de l'action antimicrobienne des carbapénèmes (méropénème) et des aminoglycosides (gentamicine) contre les bactéries Gram-positives résistantes aux antibiotiques Enterococcus faecium, Enterococcus faecalis et les bactéries Gram-négatives Escherichia coli .

Activité antimonooxydase

Il s'est avéré avoir un effet antimonooxydase in vitro . Cela pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.

Ophtalmologie

L'inhibition des anhydrases carboniques humaines (hCA) par ce composé a des applications en ophtalmologie . Les hCA sont des enzymes impliquées dans de nombreux processus physiologiques et pathologiques importants .

Traitement de l'épilepsie

La capacité du composé à inhiber les hCA a également des applications potentielles dans le traitement de l'épilepsie .

Oncologie

L'inhibition des hCA par le composé pourrait également être utilisée en oncologie . En effet, les hCA jouent un rôle dans de nombreux processus physiologiques et pathologiques importants .

Développement de médicaments anti-infectieux modernes

L'inhibition des hCA par le composé pourrait être utilisée dans le développement de médicaments anti-infectieux modernes . Cela est dû à la large gamme d'applications pharmacologiques de l'inhibition de l'hCA .

Synthèse de nouvelles entités chimiques

L'oxazole, la structure centrale de ce composé, est un noyau hétérocyclique important ayant un large spectre d'activités biologiques . Cela a conduit des chercheurs du monde entier à synthétiser divers dérivés de l'oxazole et à les cribler pour leurs diverses activités biologiques .

Mécanisme D'action

Target of Action

The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . Specifically, human carbonic anhydrase II is a known target for the treatment of glaucoma .

Mode of Action

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and water in the body .

Result of Action

The inhibition of human carbonic anhydrase II by 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide leads to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Analyse Biochimique

Biochemical Properties

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is of particular interest .

Cellular Effects

In terms of cellular effects, 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been observed to influence cell function . It has a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an isoform-selective inhibitor of human carbonic anhydrase II, it exerts its effects at the molecular level .

Propriétés

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJABEHUCJHRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)

![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)

![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)